molecular formula C10H14F6N2O4 B3393265 (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) CAS No. 2173052-54-3

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

Cat. No. B3393265
CAS RN: 2173052-54-3
M. Wt: 340.22
InChI Key: RVYFZXHWFYQQDK-BNTLRKBRSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is C8H13F3N2O2 . The average mass is 340.220 Da and the monoisotopic mass is 340.085785 Da .

Scientific Research Applications

Analytical and Synthetic Applications

The use of trifluoroacetic acid derivatives, such as those related to the compound , plays a crucial role in the analysis and synthesis of various chemical entities. For instance, trifluoroacetyl derivatives of bile acid methyl esters have been extensively studied for their separation and identification through gas-liquid chromatography (GLC), demonstrating the importance of trifluoroacetates in analytical chemistry for achieving high-resolution separation of complex mixtures (Kuksis, 1965).

Material Science and Organic Electronics

In the realm of materials science, particularly in organic electronics, the compound's derivatives or related chemical frameworks find applications in the development of organic light-emitting diodes (OLEDs). BODIPY-based materials, which could share structural or functional similarities with the given compound, have emerged as promising candidates for green to near-infrared (NIR) OLEDs due to their tunable photophysical properties (Squeo & Pasini, 2020).

Environmental Chemistry and Pollution Studies

Furthermore, compounds with trifluoroacetic functionalities are pivotal in environmental chemistry, where their stability and reactivity under various conditions are subjects of interest. For example, the study of perfluoroalkyl substances (PFAS), which may include related compounds, focuses on their persistence, toxicological profiles, and treatment methods in water and wastewater systems, reflecting the compound's relevance in pollution studies and environmental remediation efforts (Rayne & Forest, 2009).

Chemical Synthesis and Organic Chemistry

The compound and its derivatives are also integral to advancements in organic synthesis, serving as key intermediates or reagents in the construction of complex molecular architectures. The versatility and reactivity of trifluoromethanesulfonic acid, for instance, have been harnessed in electrophilic aromatic substitutions, formations of carbon-carbon and carbon-heteroatom bonds, highlighting its utility in synthesizing new organic compounds and studying reaction mechanisms (Kazakova & Vasilyev, 2017).

properties

IUPAC Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYFZXHWFYQQDK-BNTLRKBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H]1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(trifluoroacetic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 2
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 3
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 4
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 5
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 6
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

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